3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid
Overview
Description
3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid, also known as CIQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid involves its interaction with the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of neuronal excitability. 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This leads to a reduction in neuronal excitability and a decrease in pain and inflammation.
Biochemical and Physiological Effects:
3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has been shown to have several biochemical and physiological effects. It can reduce the release of pro-inflammatory cytokines and increase the release of anti-inflammatory cytokines. Additionally, 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has also been shown to improve mitochondrial function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid in lab experiments is its specificity for the GABA-A receptor. This allows for more targeted effects and reduces the risk of off-target effects. Additionally, 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has been shown to have a good safety profile in animal models. However, one limitation of using 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research related to 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the product. Additionally, further studies are needed to investigate the potential applications of 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Furthermore, the effects of 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid on other neurotransmitter receptors and ion channels should be investigated to determine its full pharmacological profile.
Scientific Research Applications
3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has been shown to have potential applications in various areas of scientific research. For instance, it has been used in studies related to pain management, inflammation, and neurodegenerative diseases. 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has been found to have analgesic effects and can reduce the inflammatory response in animal models. Additionally, 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-propan-2-yloxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-13(2)26-17-9-5-15(6-10-17)18(12-20(24)25)22-19(23)11-14-3-7-16(21)8-4-14/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBGZTAIXGRTER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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